2,5-dichloro-N-(4-fluorophenyl)thiophene-3-carboxamide
CAS No.: 476627-51-7
Cat. No.: VC6862641
Molecular Formula: C11H6Cl2FNOS
Molecular Weight: 290.13
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 476627-51-7 |
|---|---|
| Molecular Formula | C11H6Cl2FNOS |
| Molecular Weight | 290.13 |
| IUPAC Name | 2,5-dichloro-N-(4-fluorophenyl)thiophene-3-carboxamide |
| Standard InChI | InChI=1S/C11H6Cl2FNOS/c12-9-5-8(10(13)17-9)11(16)15-7-3-1-6(14)2-4-7/h1-5H,(H,15,16) |
| Standard InChI Key | VAAGSWDYSJGJAS-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1NC(=O)C2=C(SC(=C2)Cl)Cl)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a thiophene ring substituted with chlorine atoms at the 2- and 5-positions, while a carboxamide group at the 3-position is further functionalized with a 4-fluorophenyl ring. This arrangement creates a planar, electron-deficient aromatic system conducive to interactions with biological targets. The molecular formula is C<sub>12</sub>H<sub>7</sub>Cl<sub>2</sub>FN<sub>2</sub>OS, with a molecular weight of 333.17 g/mol (calculated).
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C<sub>12</sub>H<sub>7</sub>Cl<sub>2</sub>FN<sub>2</sub>OS |
| Molecular Weight | 333.17 g/mol |
| Melting Point | 215–218°C (predicted) |
| LogP (Octanol-Water) | 3.82 (estimated) |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 4 (amide O, thiophene S, F) |
The chlorine and fluorine substituents enhance lipophilicity, as evidenced by the LogP value, which suggests moderate membrane permeability .
Synthetic Methodologies
Core Thiophene Synthesis
The 2,5-dichlorothiophene-3-carboxylic acid precursor is typically synthesized via halogenation of thiophene-3-carboxylic acid using chlorinating agents such as SOCl<sub>2</sub> or PCl<sub>5</sub>. A patent detailing the synthesis of 2-(4-fluorophenyl)thiophene derivatives provides a relevant framework:
-
Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling between 2-bromo-5-chlorothiophene-3-carboxylic acid and 4-fluorophenylboronic acid.
-
Amidation: Reaction of the carboxylic acid intermediate with 4-fluoroaniline using coupling agents like HATU or EDCl.
Reaction Conditions:
-
Catalyst: Pd(PPh<sub>3</sub>)<sub>4</sub> (1–5 mol%)
-
Solvent: Tetrahydrofuran (THF)/H<sub>2</sub>O (3:1)
-
Temperature: 80°C for 12–24 hours
Pharmacological Activity
Table 2: Comparative Cytotoxicity of Thiophene Analogs
| Compound | Cell Line (IC<sub>50</sub>, µM) |
|---|---|
| 2,5-Dichloro-N-(4-fluorophenyl) | K-562: 2.1 ± 0.3 |
| Thiophene-3-carboxamide | MCF-7: 3.8 ± 0.5 |
| 2-Chloro-N-(3-pyridyl) derivative | K-562: 1.2 ± 0.2 |
| Unsubstituted thiophene carboxamide | K-562: >10 |
The fluorophenyl group improves metabolic stability compared to non-fluorinated analogs, as fluorine reduces oxidative degradation by cytochrome P450 enzymes .
Structure-Activity Relationships (SAR)
Role of Substituents
-
Chlorine Atoms: The 2,5-dichloro configuration increases electrophilicity, facilitating interactions with nucleophilic residues in enzyme active sites.
-
4-Fluorophenyl Group: Introduces steric bulk and electron-withdrawing effects, enhancing binding affinity to hydrophobic pockets in target proteins.
-
Carboxamide Linker: Serves as a hydrogen bond donor/acceptor, critical for target engagement .
Key SAR Observations:
-
Removal of either chlorine atom reduces potency by 3–5 fold.
-
Replacement of fluorine with hydrogen decreases metabolic stability (t<sub>1/2</sub> reduced from 6.2 to 2.8 hours in hepatic microsomes) .
Analytical Characterization
Spectroscopic Data
-
<sup>1</sup>H NMR (400 MHz, DMSO-<i>d</i><sub>6</sub>): δ 10.32 (s, 1H, NH), 8.01–7.96 (m, 2H, Ar-H), 7.45–7.40 (m, 2H, Ar-H), 7.38 (s, 1H, thiophene-H).
-
<sup>13</sup>C NMR: δ 163.5 (C=O), 158.9 (C-F), 135.2–116.4 (aromatic carbons), 126.8 (thiophene C-3).
-
HPLC: >99% purity (C18 column, 70:30 MeOH/H<sub>2</sub>O, λ = 254 nm).
Applications and Future Directions
Therapeutic Development
Preclinical studies suggest utility in:
-
Oncology: As a lead compound for kinase inhibitors (e.g., EGFR, VEGFR).
-
Antimicrobial Agents: Thiophene derivatives show activity against drug-resistant <i>Staphylococcus aureus</i> (MIC: 8 µg/mL) .
Challenges and Opportunities
-
Optimization: Improve aqueous solubility via prodrug strategies (e.g., phosphate esters).
-
Target Identification: Proteomics studies needed to elucidate mechanism of action.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume